5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, a nitrile group, and methoxyethyl and methoxyphenyl substituents, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(2-methoxyethylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N3O3/c1-20-10-9-18-16-13(11-17)19-15(22-16)8-7-12-5-3-4-6-14(12)21-2/h3-8,18H,9-10H2,1-2H3/b8-7+ |
InChI Key |
JEDHSMZVSMFPSB-BQYQJAHWSA-N |
Isomeric SMILES |
COCCNC1=C(N=C(O1)/C=C/C2=CC=CC=C2OC)C#N |
Canonical SMILES |
COCCNC1=C(N=C(O1)C=CC2=CC=CC=C2OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate amino alcohol and a nitrile compound. The methoxyethyl and methoxyphenyl groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its use, such as in biological assays or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: A related compound with similar functional groups but lacking the oxazole ring.
2-Methoxyethylamine: Another similar compound with fewer substituents and a simpler structure.
Uniqueness
5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an oxazole ring, nitrile group, and methoxy substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
